A Comprehensive Technical Guide to the Synthesis and Characterization of 1-[2-(Methylthio)phenyl]-2-thiourea
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-[2-(Methylthio)phenyl]-2-thiourea
Abstract
This technical guide provides a detailed exploration of the synthesis and characterization of 1-[2-(Methylthio)phenyl]-2-thiourea, a molecule of interest in medicinal chemistry and materials science. Phenylthiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The strategic incorporation of a methylthio group at the ortho position of the phenyl ring presents a unique scaffold for further chemical modification and exploration of its structure-activity relationships. This document offers a robust, field-proven protocol for the synthesis of this target compound, followed by a comprehensive guide to its structural elucidation and purity assessment using modern analytical techniques. This guide is intended for researchers, scientists, and professionals in drug development seeking to expand their understanding and practical capabilities in the synthesis and analysis of novel thiourea derivatives.
Introduction: The Significance of Phenylthiourea Scaffolds
Thiourea and its derivatives are of significant interest in the field of organic synthesis and drug discovery due to their diverse biological applications.[1] These compounds are known to interact with various molecular targets, thereby influencing cellular signaling pathways.[1] The N-aryl thiourea moiety serves as a versatile pharmacophore, with derivatives exhibiting a wide range of therapeutic potentials, including antibacterial, antifungal, antiviral, and anticancer activities. The development of novel phenylthiourea derivatives continues to be an active area of research, aimed at identifying compounds with enhanced potency and selectivity.[2][3]
The subject of this guide, 1-[2-(Methylthio)phenyl]-2-thiourea, features a methylthio (-SCH3) substituent on the phenyl ring. This group can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Furthermore, the sulfur atom in the methylthio group can be a site for further chemical transformations, making this compound a valuable intermediate for the synthesis of more complex molecules.
This guide will provide a detailed, step-by-step methodology for the synthesis of 1-[2-(Methylthio)phenyl]-2-thiourea from commercially available starting materials. Subsequently, a thorough analysis of the compound's structural and physicochemical properties will be presented, based on established analytical techniques.
Synthetic Pathway and Experimental Protocol
The synthesis of 1-[2-(Methylthio)phenyl]-2-thiourea can be efficiently achieved through the reaction of 2-(methylthio)aniline with ammonium thiocyanate in an acidic medium. This method is a well-established route for the preparation of N-aryl thioureas and is favored for its operational simplicity and generally good yields.[4][5][6]
Reaction Mechanism
The reaction proceeds through the in-situ formation of thiocyanic acid (HSCN) from ammonium thiocyanate in the presence of an acid, typically hydrochloric acid. The amine group of 2-(methylthio)aniline then acts as a nucleophile, attacking the electrophilic carbon of thiocyanic acid to form an intermediate, which subsequently rearranges to the more stable 1-[2-(Methylthio)phenyl]-2-thiourea.
Experimental Workflow Diagram
Caption: Synthetic workflow for 1-[2-(Methylthio)phenyl]-2-thiourea.
Detailed Step-by-Step Protocol
Materials and Reagents:
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2-(Methylthio)aniline (commercially available)[7]
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid
-
Ethanol (95% or absolute)
-
Distilled water
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Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Büchner funnel, etc.)
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Heating mantle and magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(methylthio)aniline (0.1 mol).
-
Acidification and Solvation: To the flask, add 100 mL of ethanol followed by the slow and careful addition of concentrated hydrochloric acid (0.1 mol) while stirring.
-
Addition of Thiocyanate: Once the aniline salt has dissolved, add ammonium thiocyanate (0.12 mol) to the reaction mixture.
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Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate the precipitation of the crude product.
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Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with cold distilled water to remove any unreacted salts and impurities.
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Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified 1-[2-(Methylthio)phenyl]-2-thiourea as a crystalline solid.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Characterization and Data Analysis
The structural integrity and purity of the synthesized 1-[2-(Methylthio)phenyl]-2-thiourea must be confirmed through a combination of spectroscopic and physical methods.
Physicochemical Properties
| Property | Value |
| CAS Number | 59084-10-5[8] |
| Molecular Formula | C8H10N2S2[8] |
| Molecular Weight | 198.31 g/mol [8] |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
Spectroscopic Analysis
The following sections detail the expected spectral data for 1-[2-(Methylthio)phenyl]-2-thiourea based on the analysis of its functional groups and structural analogues.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H protons of the thiourea moiety, and the methyl protons of the methylthio group.
Predicted ¹H NMR Data (in CDCl₃, shifts in ppm):
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.5 | Multiplet | 4H | Aromatic protons |
| ~ 7.8-8.2 | Broad singlet | 1H | Ar-NH |
| ~ 6.0-6.5 | Broad singlet | 2H | -NH₂ |
| ~ 2.4 | Singlet | 3H | -SCH₃ |
Note: The chemical shifts of N-H protons can be broad and may vary with solvent and concentration.
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in CDCl₃, shifts in ppm):
| Chemical Shift (δ) | Assignment |
| ~ 180-185 | C=S (thiocarbonyl) |
| ~ 120-140 | Aromatic carbons |
| ~ 15-20 | -SCH₃ |
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
Predicted IR Data (KBr pellet, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching vibrations |
| 3100-3000 | Aromatic C-H stretching |
| ~1600 | N-H bending vibration |
| ~1500 | C=C aromatic stretching |
| ~1350 | C=S stretching vibration |
| ~750 | C-S stretching vibration |
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern.
Expected Mass Spectrum Data:
| m/z | Assignment |
| 198 | [M]⁺ (Molecular ion) |
| 151 | [M - SCH₃]⁺ |
| 139 | [M - NHCSNH₂]⁺ |
| 91 | [C₆H₅S]⁺ |
Applications and Future Perspectives
Phenylthiourea derivatives are recognized for their potential in drug development.[2] Specifically, they have been investigated as allosteric inhibitors of enzymes and have shown promise in overcoming antibiotic resistance in bacteria like Pseudomonas aeruginosa.[2][3] The unique structural features of 1-[2-(Methylthio)phenyl]-2-thiourea make it a compelling candidate for biological screening and as a precursor for the synthesis of novel heterocyclic compounds with potential therapeutic value. Further research could focus on exploring its biological activities, optimizing its structure for enhanced potency, and utilizing it as a building block in the synthesis of more complex and biologically active molecules.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of 1-[2-(Methylthio)phenyl]-2-thiourea. The detailed experimental protocol, based on established chemical principles, offers a reliable method for the preparation of this compound. The outlined characterization techniques and predicted data serve as a valuable reference for confirming the identity and purity of the synthesized product. As the demand for novel therapeutic agents continues to grow, the exploration of versatile scaffolds like phenylthiourea and its derivatives will remain a critical area of research.
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